![molecular formula C14H12O B12896022 1,8-Dimethyldibenzo[b,d]furan CAS No. 7396-53-4](/img/structure/B12896022.png)
1,8-Dimethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyldibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The compound is characterized by the presence of two methyl groups at the 1 and 8 positions of the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers. This method typically requires the use of metal catalysts such as palladium or copper to facilitate the formation of the dibenzofuran core .
Another method involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran structure. This approach also often employs metal catalysts and can be carried out under various reaction conditions, including high temperatures and the presence of strong acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and isolation of the compound to meet specific quality standards.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the dibenzofuran structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized dibenzofurans with different substituents at the 1 and 8 positions .
Scientific Research Applications
1,8-Dimethyldibenzo[b,d]furan has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Dibenzofuran derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Research: The compound has been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,8-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may exert its effects by inhibiting enzymes such as tyrosine kinases or other molecular targets involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
1,8-Dimethyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
3,9-Dimethyldibenzo[b,d]furan-1,7-diol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and biological activities.
Usnic Acid: A naturally occurring dibenzofuran derivative with significant antimicrobial and anticancer properties.
Properties
CAS No. |
7396-53-4 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,8-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI Key |
XIZKTHMWPNUZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC(=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


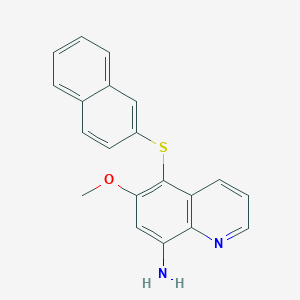
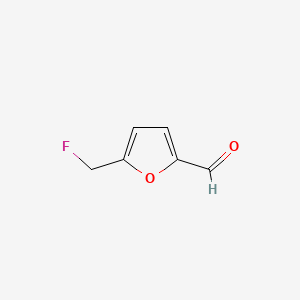
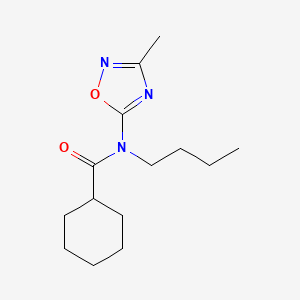
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
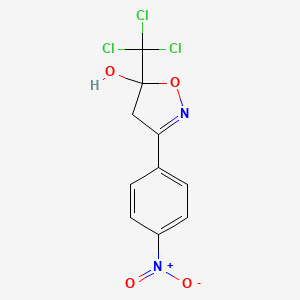

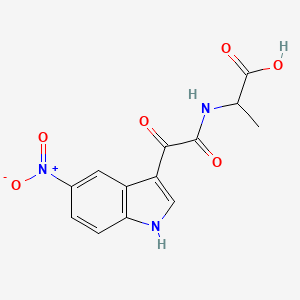
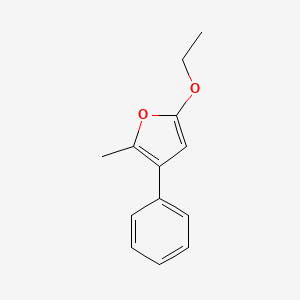
![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)

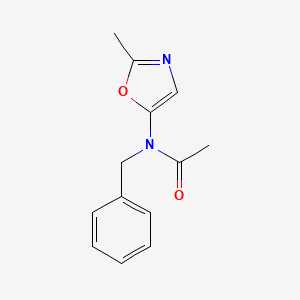


![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
